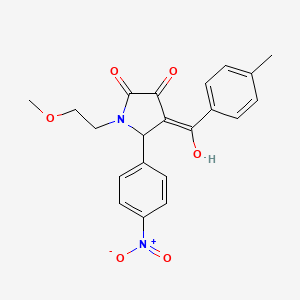![molecular formula C24H19NO5 B5357570 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5357570.png)
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 3-nitrobenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MNB and is a derivative of 4-methyl-2-nitrobenzoic acid. MNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 417.4 g/mol.
Mecanismo De Acción
The mechanism of action of MNB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the development and progression of cancer. MNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MNB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, MNB has also been shown to have antioxidant and antibacterial properties. MNB has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MNB in lab experiments is its high solubility in organic solvents, which makes it easy to work with. MNB is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using MNB in lab experiments is its high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are many potential future directions for research involving MNB. One area of research is in the development of new cancer treatments that target specific enzymes that are inhibited by MNB. Another area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, MNB may have potential applications in the development of new antibacterial agents.
Métodos De Síntesis
The synthesis of MNB involves the reaction of 4-methyl-2-nitrobenzoic acid with 4-methylphenylacetic acid under acidic conditions. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-nitrophenol in the presence of a base to form MNB.
Aplicaciones Científicas De Investigación
MNB has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the development of new drugs and therapies for various diseases. MNB has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
[4-methyl-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-16-6-9-18(10-7-16)11-12-22(26)21-14-17(2)8-13-23(21)30-24(27)19-4-3-5-20(15-19)25(28)29/h3-15H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSLVLKXOUZJEM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidin-4-yl)acetamide](/img/structure/B5357501.png)

![3-(2,4-dimethylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5357516.png)
![1-isopropyl-4-(2-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5357518.png)

![(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid](/img/structure/B5357541.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B5357546.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5357550.png)
![7-[(2-fluoroethyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5357552.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5357560.png)
![2-{3-[(1-cyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B5357563.png)
![ethyl 4-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5357577.png)
![5-[1-(2-amino-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5357582.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5357589.png)